

# ISCK03: A Potent Inhibitor for Angiogenesis Research

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## Compound of Interest

Compound Name: ISCK03

Cat. No.: B1672203

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## Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

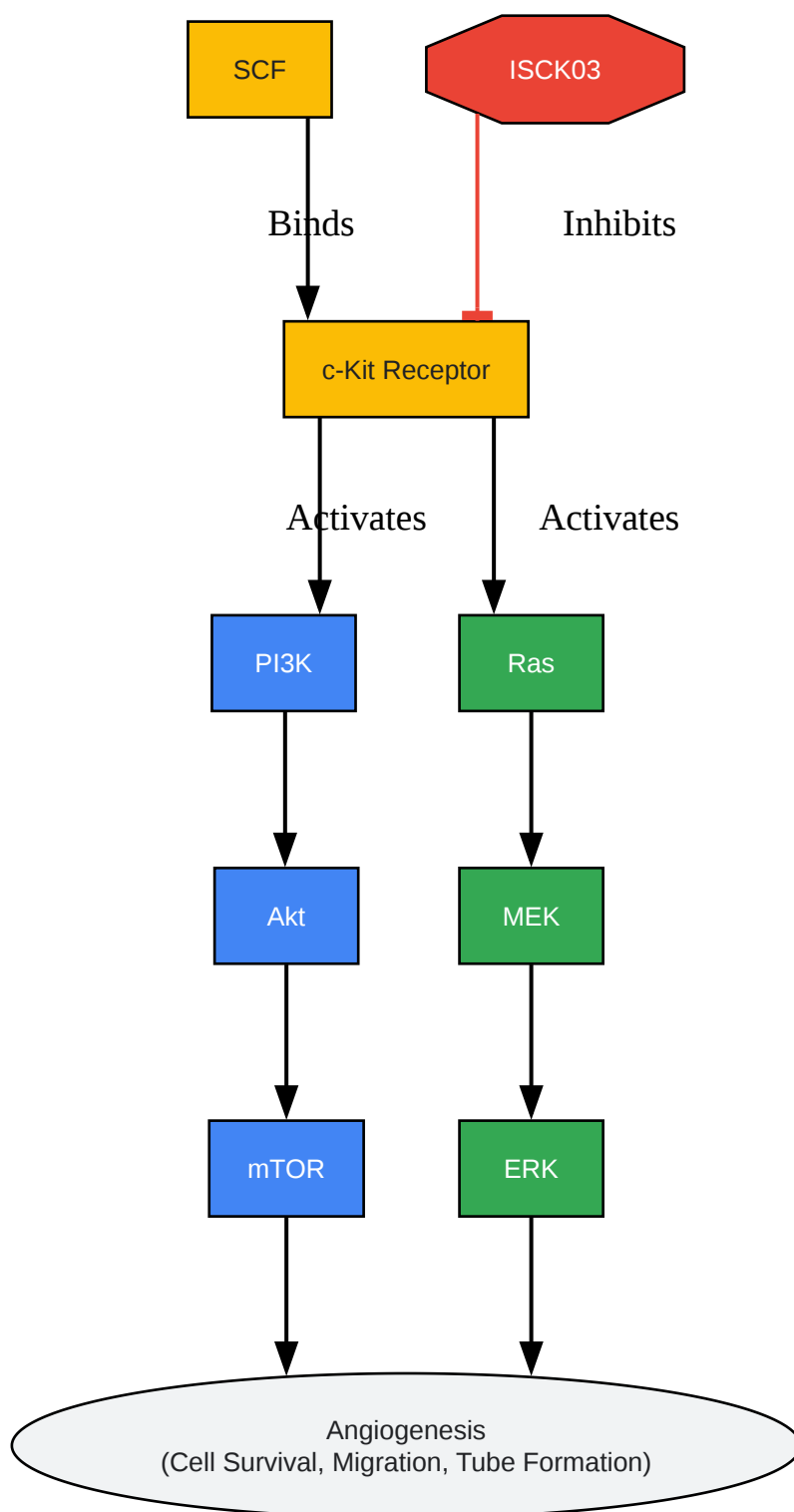
### Introduction

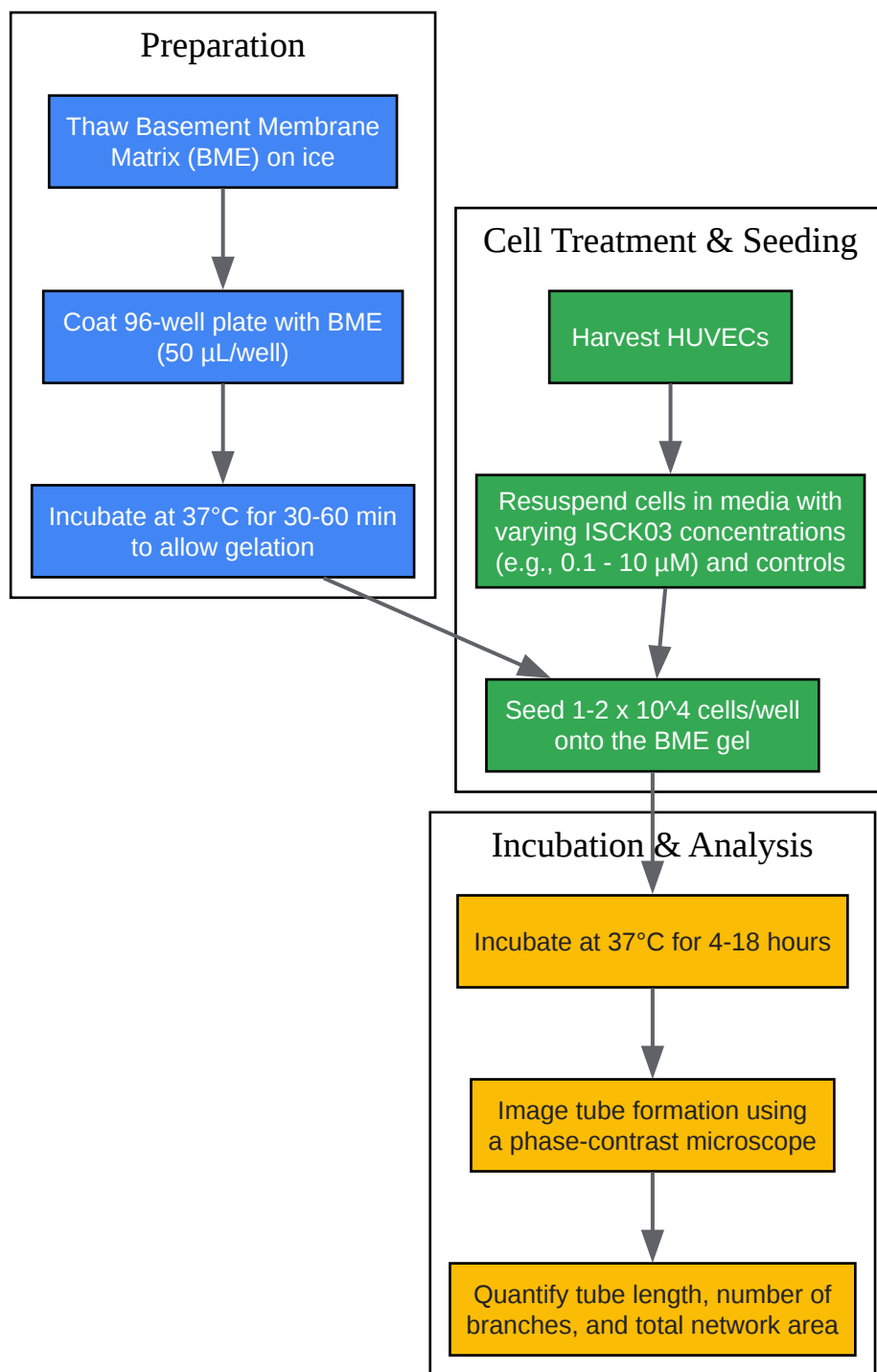
**ISCK03** is a cell-permeable phenyl-imidazolosulfonamide compound that acts as a potent and selective inhibitor of the Stem Cell Factor (SCF)/c-Kit signaling pathway.[1][2] The c-Kit receptor, a receptor tyrosine kinase, plays a crucial role in various cellular processes, including cell survival, proliferation, and migration.[3] In the context of angiogenesis, the formation of new blood vessels from pre-existing ones, the SCF/c-Kit axis has been identified as a significant pro-angiogenic pathway.[4][5] Activation of c-Kit by its ligand, SCF, in endothelial cells triggers downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, which are vital for endothelial cell survival, migration, and capillary tube formation.[2][4] By inhibiting c-Kit phosphorylation, **ISCK03** effectively blocks these downstream signals, making it a valuable tool for studying the role of SCF/c-Kit in angiogenesis and for screening potential anti-angiogenic therapeutic agents.[1][2]

### Mechanism of Action

**ISCK03** exerts its inhibitory effect by targeting the c-Kit receptor tyrosine kinase. Stem Cell Factor (SCF) binding to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, leading to

the activation of pro-angiogenic pathways. **ISCK03** competitively binds to the ATP-binding pocket of the c-Kit kinase domain, preventing ATP hydrolysis and subsequent autophosphorylation. This blockade of c-Kit activation leads to the downregulation of downstream effectors such as Akt and ERK, ultimately inhibiting endothelial cell proliferation, migration, and the formation of capillary-like structures.[1][4]





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- To cite this document: BenchChem. [ISCK03: A Potent Inhibitor for Angiogenesis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672203#isck03-for-studying-angiogenesis]

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